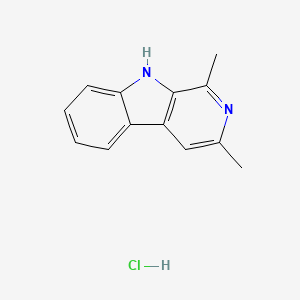
1,3-dimethyl-9H-beta-carboline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-9H-beta-carboline hydrochloride is a chemical compound that has been extensively researched for its various biochemical and physiological effects. It is a beta-carboline alkaloid that is found in many plants, including the Peganum harmala plant. The compound has been synthesized in the laboratory and is used in scientific research to study its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-9H-beta-carboline hydrochloride is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. The compound has also been shown to have an affinity for the benzodiazepine receptor, which may contribute to its anxiolytic effects.
Biochemical and physiological effects:
1,3-dimethyl-9H-beta-carboline hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect against oxidative stress and reduce the risk of certain diseases. The compound has also been shown to have anti-inflammatory effects, which may help reduce inflammation in the body and alleviate symptoms of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3-dimethyl-9H-beta-carboline hydrochloride in lab experiments is its well-documented biochemical and physiological effects. This makes it a useful tool for studying the effects of certain compounds on the body. However, one limitation of using the compound is its potential toxicity at high doses. Care must be taken when handling and administering the compound to ensure the safety of researchers.
Direcciones Futuras
There are several potential future directions for research on 1,3-dimethyl-9H-beta-carboline hydrochloride. One area of interest is its potential as a treatment for depression and anxiety. Further research is needed to fully understand the compound's mechanism of action and its effects on neurotransmitter systems in the brain. Additionally, the compound's anti-inflammatory and antioxidant properties may make it a promising candidate for the treatment of certain diseases. Further research is needed to explore these potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1,3-dimethyl-9H-beta-carboline hydrochloride involves the reaction of harmaline with methyl iodide in the presence of a base. The reaction results in the formation of 1,3-dimethyl-9H-beta-carboline, which is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
1,3-dimethyl-9H-beta-carboline hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. The compound has also been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
1,3-dimethyl-9H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.ClH/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8;/h3-7,15H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQBYMSNMGSBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)NC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)
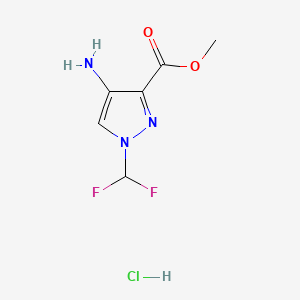
![4-Azaspiro[2.4]heptane-5-carboxylic acid tfa](/img/structure/B7452127.png)
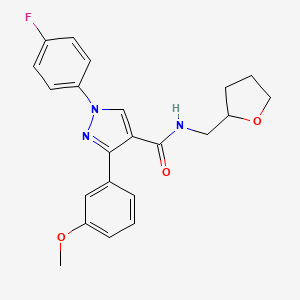
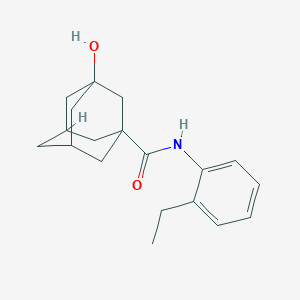
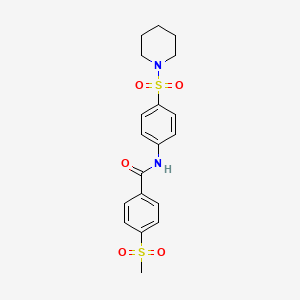
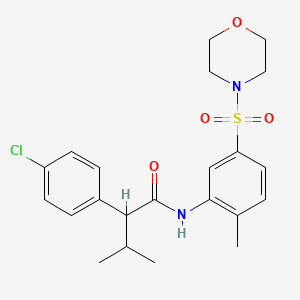
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
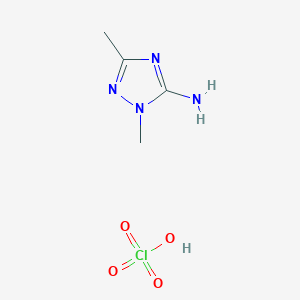
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)


